1-Butylthio-2-propanol

Description

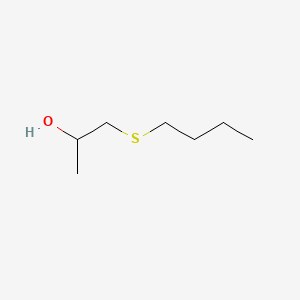

1-Butylthio-2-propanol (C₇H₁₆OS) is a thioether-alcohol compound characterized by a butylthio group (-S-C₄H₉) attached to the second carbon of propanol. Thioethers like this compound are typically utilized in organic synthesis due to sulfur’s nucleophilicity and ability to participate in redox reactions.

Properties

CAS No. |

53408-89-2 |

|---|---|

Molecular Formula |

C7H16OS |

Molecular Weight |

148.27 g/mol |

IUPAC Name |

1-butylsulfanylpropan-2-ol |

InChI |

InChI=1S/C7H16OS/c1-3-4-5-9-6-7(2)8/h7-8H,3-6H2,1-2H3 |

InChI Key |

AHGMUPNIMIWBRK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSCC(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butylthio-2-propanol can be synthesized through several methods. One common approach involves the reaction of 1-chloropropanol with butylthiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Butylthio-2-propanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The butylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium hydride (NaH) or sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Butylthio-2-propanol has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of 1-butylthio-2-propanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or alteration of cellular signaling pathways. Detailed studies are required to elucidate the precise molecular mechanisms and targets involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 1-butylthio-2-propanol with structurally related compounds, including ethers, halogenated derivatives, and shorter-chain thioethers:

Key Observations:

- Thioethers vs. Ethers: Thioethers (e.g., this compound) exhibit higher nucleophilicity compared to ethers (e.g., 1-butoxy-2-propanol) due to sulfur’s larger atomic size and polarizability. This makes thioethers more reactive in alkylation and oxidation reactions.

- Halogenated Derivatives: The presence of chlorine in 1-butoxy-3-chloro-2-propanol introduces electrophilic reactivity, enabling participation in substitution reactions .

- Chain Length and Solubility : Longer alkyl chains (e.g., butyl vs. propyl in thioethers) reduce water solubility but enhance lipid solubility, influencing applications in solvent systems or surfactants.

Physical and Chemical Properties

While direct data on this compound is scarce, inferences can be drawn from analogs:

- Boiling Points: Thioethers generally have higher boiling points than ethers due to stronger van der Waals forces (e.g., 1-(propylthio)-2-propanol vs. 1-butoxy-2-propanol) .

- Reactivity: Thioethers are prone to oxidation, forming sulfoxides or sulfones, whereas ethers like 1-butoxy-2-propanol are more stable but susceptible to acid-catalyzed cleavage .

- Safety and Handling: Ethers and thioethers both require PPE (gloves, eye protection) due to mild toxicity and irritation risks . Halogenated derivatives (e.g., 1-butoxy-3-chloro-2-propanol) may release hazardous gases like HCl upon decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.